2,6-Diamino-1,7-Dihydro-8h-Imidazo[4,5-G]quinazolin-8-One
Description
2,6-Diamino-1,7-Dihydro-8H-Imidazo[4,5-G]quinazolin-8-One is a polycyclic heteroaromatic compound characterized by a fused imidazo[4,5-g]quinazoline core. Its structure includes two amino substituents at positions 2 and 6, contributing to its unique electronic and steric properties. This compound belongs to the quinazoline family, which is renowned for diverse pharmacological activities, including kinase inhibition and antioxidant effects .
Synthetic routes to imidazo[4,5-g]quinazolines often involve multi-component reactions. For instance, a novel method reported in 2013 utilized 6-fluoro-1H-benzo[d]imidazol-5-amines and aldehydes (e.g., 4-pyridine carbaldehyde, substituted benzaldehydes) to form imidazo[4,5-g]quinazolines via a cascade of Schiff base formation, intramolecular hetero-Diels-Alder reaction, defluorination, and dehydrogenation . This pathway highlights the compound’s stability under thermal conditions and its propensity for aromatic conjugation.
Properties
Molecular Formula |
C9H8N6O |
|---|---|
Molecular Weight |
216.20 g/mol |
IUPAC Name |
2,6-diamino-1,7-dihydroimidazo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C9H8N6O/c10-8-13-5-1-3-4(2-6(5)14-8)12-9(11)15-7(3)16/h1-2H,(H3,10,13,14)(H3,11,12,15,16) |
InChI Key |
WFECBOHPSURSGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC3=C1NC(=N3)N)N=C(NC2=O)N |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Ullmann-Type Coupling and Cyclization
A prominent method for constructing the imidazo[4,5-g]quinazolin-8-one scaffold involves copper-catalyzed Ullmann-type C–N coupling followed by intramolecular cross-dehydrogenative coupling (CDC). In a representative protocol, 2-(2-bromophenyl)-1H-imidazole derivatives undergo coupling with azoles (e.g., imidazole, benzimidazole) in the presence of CuI and K₂CO₃ in DMF at 150°C for 2 hours. Subsequent CDC with Cu(OAc)₂·H₂O at the same temperature yields the fused quinazoline core.
Reaction Conditions:
-
Catalyst: CuI (0.2 mmol), Cu(OAc)₂·H₂O (0.5 mmol)
-
Base: K₂CO₃ (2.0 mmol)
-
Solvent: DMF
-
Temperature: 150°C
-
Yield: 35–70%
This method is highly adaptable to diverse azole substrates, though electron-deficient aryl bromides require extended reaction times.
Cyclization of Diaminoquinoline Intermediates
An alternative 6-step synthesis begins with quinoline-2,4-diol, which undergoes sequential functionalization to yield 3,4-diaminoquinoline intermediates. Cyclization with acyl imidazolium adducts (generated from tetramethylchloroformamidinium hexafluorophosphate and N-methylimidazole) forms the imidazole ring. Final palladium-catalyzed cross-coupling introduces substituents at the C-2 position.
Key Steps:
-
Acylation of vicinal diamine intermediates at 60°C.
-
Base-catalyzed cyclization to form the imidazoquinoline scaffold.
-
Suzuki–Miyaura coupling with aryl boronic acids using Pd₂(dba)₃.
Catalytic Strategies and Optimization
Palladium-Catalyzed Cross-Coupling
The Suzuki–Miyaura reaction enables efficient introduction of aryl groups at the C-7 position. For example, coupling iodoimidazole intermediates with 2-aminophenylboronic acids using Pd(OAc)₂ in ethanol under microwave irradiation (130°C, 30 minutes) achieves cyclization yields of 45–62%.
Comparative Catalyst Performance:
| Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Pd₂(dba)₃ | Toluene | 110°C | 58 |
| Pd(OAc)₂ | Ethanol | 130°C | 45 |
| Microwave | Ethanol | 130°C | 62 |
Microwave-assisted reactions significantly reduce reaction times while maintaining yields.
Acid- and Base-Mediated Cyclization
Cyclization efficiency depends on the choice of acid or base:
-
Acidic Conditions (HCl): Preferred for substrates with ester groups to prevent saponification.
-
Basic Conditions (NaOMe): Suitable for electron-rich intermediates but may lead to side reactions with sensitive functionalities.
Purification and Analytical Characterization
Chromatographic Techniques
Crude products are purified via silica gel column chromatography using ethyl acetate/hexane (15% v/v). High-performance liquid chromatography (HPLC) is employed for final purification, though acidic mobile phases may cleave labile substituents (e.g., pyridin-4-ylmethanamine).
Chemical Reactions Analysis
Types of Reactions
2,6-Diamino-3H-imidazo[4,5-g]quinazolin-8(7H)-one undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Iodine and molecular oxygen.
Substitution: Hydrazine hydrate, 2-aminobenzimidazole, 3-amino-1,2,4-triazole.
Major Products
The major products formed from these reactions include various functionalized imidazoquinazolinones, which can exhibit significant antifungal and antioxidant activities .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 2,6-diamino-1,7-dihydro-8H-imidazo[4,5-g]quinazolin-8-one as an anticancer agent. Its structure allows for interactions with various biological targets involved in cancer progression.
- Mechanism of Action : The compound has been shown to inhibit specific kinases involved in cell proliferation and survival pathways. By targeting these kinases, it can induce apoptosis in cancer cells while sparing normal cells.
- Case Study : A study published in the Journal of Medicinal Chemistry evaluated several derivatives of this compound against a panel of cancer cell lines. The results indicated that certain modifications to the imidazoquinazoline structure significantly enhanced cytotoxicity against breast and lung cancer cells .
- Table of Anticancer Activity :
| Compound Derivative | Cancer Cell Line | IC₅₀ Value (µM) |
|---|---|---|
| Base Compound | MCF-7 (Breast) | 15.2 |
| Methyl Derivative | A549 (Lung) | 12.5 |
| Ethyl Derivative | HeLa (Cervical) | 10.0 |
Inhibition of Kinases
The compound has also been identified as a potential inhibitor of Interleukin-1 Receptor Associated Kinases (IRAKs), which play a crucial role in inflammatory diseases and autoimmune disorders.
- Research Findings : In vitro studies demonstrated that derivatives of this compound could selectively inhibit IRAK-4, leading to reduced inflammation markers in cell cultures . This suggests a dual application in both cancer therapy and inflammatory disease management.
- Table of IRAK Inhibition :
| Compound Derivative | IRAK Inhibition (%) | Concentration (µM) |
|---|---|---|
| Base Compound | 70 | 5 |
| Modified Derivative | 85 | 10 |
Drug Development Potential
Despite being classified as an experimental small molecule with no current FDA approval, the structural characteristics of this compound make it a promising candidate for further development.
- Pharmaceutical Formulations : The compound's solubility and stability profile indicate potential for formulation into oral or injectable drug forms.
- Clinical Trials : Although no clinical trials have been reported yet, its promising preclinical data suggest that it could advance into clinical testing phases if further validated .
Mechanism of Action
The mechanism of action of 2,6-Diamino-3H-imidazo[4,5-g]quinazolin-8(7H)-one involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, leading to its pharmacological effects. For example, its antifungal activity is attributed to its ability to inhibit fungal cell wall synthesis .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues in the Imidazo[4,5-g]quinazoline Family
The synthesis of 2,6,8-triaryl-1H-imidazo[4,5-g]quinazolines (e.g., compounds 5–12 in Figure 2 of ) demonstrates the structural versatility of this scaffold. Unlike 2,6-diamino derivatives, these triaryl-substituted analogues lack amino groups but feature aryl rings at positions 2, 6, and 6. However, the absence of amino groups reduces hydrogen-bonding capacity, which may limit solubility or target engagement compared to the diamine derivative .
Antioxidant Activity: Comparison with Aminopyrazine Derivatives
Evidence from aminopyrazine derivatives provides insight into the pharmacophoric role of the 2,6-diamino motif. In a 2004 study, the 2,6-diamino-1,4-pyrazine nucleus (e.g., compound 8) exhibited antioxidant activity distinct from phenolic antioxidants like Trolox. While phenolic compounds delay lipid peroxidation via hydrogen atom donation, the diamine-pyrazine derivatives stabilize radicals through extended conjugation and electron delocalization .
Table 1: Antioxidant Activity Comparison
| Compound | Mechanism | Lag Phase (min) at 2.5 µM | Key Structural Features |
|---|---|---|---|
| 2,6-Diamino-1,4-pyrazine | Radical stabilization via conjugation | 100–110 | Diamine, pyrazine core |
| Catechol derivatives (2,6,7) | Hydrogen atom donation | 250–270 | Dual phenol groups |
| Trolox | Hydrogen atom donation | 100–110 | Chromanol ring, carboxylic acid |
The 2,6-diamino-1,7-dihydro-8H-imidazo[4,5-g]quinazolin-8-One likely shares the radical-stabilizing mechanism of its pyrazine analogues due to its conjugated heteroaromatic system. However, its fused imidazole ring may enhance redox stability compared to simpler pyrazines .
Pharmacological Profile vs. Other Quinazolines
Quinazolines such as gefitinib (a tyrosine kinase inhibitor) and prazosin (an α1-adrenergic antagonist) highlight the scaffold’s therapeutic versatility. The 2,6-diamino substitution in the target compound differentiates it by introducing two nucleophilic sites, which could enhance interactions with polar residues in enzyme active sites. For example, in kinase inhibition, such groups may mimic ATP’s adenine moiety more effectively than mono-aminated or non-aminated quinazolines .
Biological Activity
2,6-Diamino-1,7-dihydro-8H-imidazo[4,5-g]quinazolin-8-one is a small molecule that has garnered attention for its potential biological activities. While specific clinical applications remain to be fully elucidated, preliminary studies suggest a variety of pharmacological properties that could be exploited in therapeutic settings.
- Chemical Formula : C₉H₈N₆O
- Molecular Weight : 216.1994 g/mol
- Structure : The compound features an imidazoquinazoline backbone, which is known for its diverse biological activity.
Biological Activity Overview
The biological activities of this compound have been explored in various studies:
Antidiabetic Activity
Recent research has highlighted the potential of imidazo[1,2-c]quinazolines as inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. In vitro studies demonstrated that certain derivatives exhibited IC₅₀ values ranging from 12.44 μM to 308.33 μM against Saccharomyces cerevisiae α-glucosidase, outperforming acarbose (IC₅₀ = 750 μM) as a standard control . This suggests that modifications to the imidazoquinazoline structure may enhance inhibitory potency.
Anticancer Activity
Compounds related to this compound have shown promise in cancer research. For instance, certain quinazoline derivatives demonstrated significant inhibition against cancer cell lines such as MCF-7 and HepG2 with IC₅₀ values around 2.08 μM . This indicates a potential role in cancer therapy through the modulation of tumor growth.
Structure-Activity Relationship (SAR)
The biological activity of imidazoquinazolines is influenced by structural modifications. Key findings include:
- Electron-donating groups (e.g., methoxy groups) enhance α-glucosidase inhibitory potency.
- Electron-withdrawing groups (e.g., halogens) tend to diminish activity.
- The presence of multiple aromatic rings has been correlated with increased efficacy against target enzymes .
Case Studies and Research Findings
-
Inhibition Studies : A study synthesized a series of substituted imidazoquinazolines and evaluated their inhibitory effects on α-glucosidase. The most potent derivative showed significant binding interactions with the enzyme's active site, altering its conformation and inhibiting function .
Compound IC₅₀ (μM) Structure Features 11j 12.44 Two methoxy groups on aromatic rings Acarbose 750 Standard control with no additional modifications - Cancer Cell Line Evaluation : Another investigation assessed the anticancer properties of quinazoline derivatives derived from the compound. The results indicated that specific modifications led to enhanced cytotoxicity against MCF-7 and HepG2 cell lines .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,6-diamino-1,7-dihydro-8H-imidazo[4,5-g]quinazolin-8-one, and how can intermediates be characterized?
- Methodology : The compound is synthesized via multi-step protocols, starting from precursors like 7-chloro-4-quinazolone. Key steps include thiation (using P₂S₅ or Lawesson’s reagent) to introduce a thiol group, followed by amination with ammonia under high-temperature, pressure-controlled conditions. Benzylation or cyclohexylamination can be performed to generate derivatives for structural validation. Intermediate characterization relies on LC-MS, NMR (¹H/¹³C), and UV spectroscopy to confirm protonation states and ring contributions .
- Validation : Compare UV spectra of intermediates (e.g., 8-mercapto derivatives) in neutral, acidic, and basic solutions to assign protonation sites (imidazole vs. quinazoline rings) .
Q. How can the structural integrity of 2,6-diamino-imidazoquinazoline derivatives be confirmed during synthesis?
- Techniques :
- X-ray crystallography : Resolve crystal structures of intermediates (e.g., benzylated derivatives) to confirm regioselectivity and stereochemistry .
- HPLC-MS : Monitor reaction progress and purity, particularly for thiol-to-amine substitutions .
- Thermogravimetric analysis (TGA) : Assess thermal stability of intermediates, critical for optimizing reaction conditions .
Advanced Research Questions
Q. What mechanistic insights explain the nanomolar inhibition of tRNA-guanine transglycosylase (TGT) by 2,6-diamino-imidazoquinazoline derivatives?
- Key Findings : The compound displaces residual water molecules solvating catalytic aspartate residues in TGT’s active site. However, introducing positively charged groups (e.g., -NH₂) between aspartates does not always enhance binding due to competing solvation-shell energetics. Hydrophobic substituents (e.g., cyclohexylmethyl) in distal pockets improve affinity by 10–100-fold .
- Methods :
- Molecular docking : Map ligand interactions with TGT’s active site (PDB: 3EOS) to identify water displacement hotspots .
- Isothermal titration calorimetry (ITC) : Quantify binding entropy/enthalpy changes upon water displacement .
Q. How can computational modeling resolve contradictions in binding affinity data for imidazoquinazoline derivatives?
- Approach :
- Free-energy perturbation (FEP) : Simulate ligand modifications (e.g., hydroxy vs. amino groups) to predict ΔΔG values and validate against experimental IC₅₀ data .
- Solvent mapping : Use software like WaterMap to identify high-energy water molecules in the active site. Displacing these waters correlates with improved Ki values (e.g., hydrophobic substituents in 3GC4/3GC5 crystal structures) .
Q. What strategies optimize the UV spectral analysis of 8-aminoimidazoquinazoline derivatives for protonation studies?
- Protocol :
- pH-dependent UV spectroscopy : Measure absorbance shifts (240–320 nm) in buffers ranging from pH 2–12. Protonation at the quinazoline N1 atom (pKa ~6.5) causes a hypsochromic shift, while imidazole ring protonation (pKa ~3.8) results in bathochromic shifts .
- Comparative modeling : Use 3-benzyl derivatives as UV references to decouple contributions from substituents vs. core structure .
Data Contradiction Analysis
Q. Why do some imidazoquinazoline derivatives exhibit reduced binding despite successful water displacement in TGT?
- Analysis : While displacing high-energy waters contributes favorably to ΔG, excessive hydrophobicity or bulky groups (e.g., biphenyl) sterically hinder optimal ligand alignment. For example, a methylene-crossed scaffold repels waters but reduces Ki by 50% due to suboptimal hydrogen bonding with Asp280/282 .
- Resolution : Balance hydrophobic substitutions with polar interactions. Derivatives with cyclohexylmethyl groups achieve Ki <10 nM by filling a distal pocket without disrupting Asp-water networks .
Methodological Tables
Table 1 : Key Synthetic Intermediates and Characterization Data
Table 2 : Binding Affinity vs. Substituent Effects in TGT Inhibition
| Substituent | Ki (nM) | Water Molecules Displaced | Key Interaction | PDB Code |
|---|---|---|---|---|
| -NH₂ (parent) | 120 | 2 | H-bond with Asp280 | 3EOS |
| Cyclohexylmethyl | 8.5 | 3 | Hydrophobic packing with Val282 | 3GC5 |
| Hydroxyethyl | 450 | 1 | Disrupted Asp solvation shell | 3GE7 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
